Diethyl-D-valine
Description
Contextualizing Chiral Valine Derivatives within Asymmetric Synthesis
Valine is an α-amino acid distinguished by its bulky isopropyl side chain. nih.gov This structural feature is often exploited in asymmetric synthesis to create a sterically defined environment around a reaction center, thereby favoring the formation of one stereoisomer over another. uvic.ca D-valine, the non-proteinogenic enantiomer of the naturally occurring L-valine, is a particularly important chiral source for the synthesis of pharmaceuticals and agrochemicals. nih.govgoogle.comgoogle.com Derivatives of D-valine are employed as chiral auxiliaries, ligands for metal catalysts, or organocatalysts to facilitate a wide range of stereoselective transformations. google.com The predictable stereochemical influence and robust nature of valine derivatives make them valuable tools in the construction of complex chiral molecules.
Rationale for Investigating Diethyl-D-valine in Academic Research
The specific investigation of this compound in academic and industrial research is driven by the need for novel, efficient, and highly selective chiral ligands and catalysts. The "diethyl" modification, referring to the addition of two ethyl groups, likely pertains to the formation of an ester at the carboxylic acid end and a secondary or tertiary amine, creating a molecule with distinct solubility, coordination properties, and steric bulk compared to its parent D-valine.
The primary rationale for its study lies in its potential application as a chiral ligand in metal-catalyzed asymmetric reactions. For instance, derivatives of amino acids are frequently used to catalyze the enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes. Such reactions are fundamental for creating chiral secondary alcohols, which are versatile intermediates in organic synthesis. The structure of this compound is well-suited to coordinate with a metal center (like zinc) and, through its defined stereochemistry, direct the approach of the reactants to produce the desired enantiomer of the alcohol with high purity.
Scope and Objectives of Research on this compound
Research on this compound and related compounds generally encompasses several key objectives aimed at evaluating its utility in synthetic chemistry. The scope of this research is typically focused and methodical:
Synthesis and Characterization: The initial objective is to develop an efficient and reproducible synthetic route to high-purity this compound from commercially available D-valine. Following synthesis, the compound is thoroughly characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Application in Catalysis: A major goal is to screen this compound as a chiral ligand or catalyst in a variety of known asymmetric transformations. This involves testing its ability to induce high enantioselectivity (a measure of the purity of the desired enantiomer) and achieve high chemical yields.
Mechanistic Studies: Researchers aim to understand how the catalyst functions. This involves studying the reaction kinetics and the structure of the catalytic transition state to elucidate the factors that govern the stereochemical outcome. This knowledge allows for the rational design of more effective second-generation catalysts.
Substrate Scope Evaluation: A critical objective is to determine the range of substrates for which the catalyst is effective. An ideal catalyst would be versatile, providing high yields and enantioselectivities for a broad array of starting materials.
The data generated from these investigations helps to establish the compound's place within the broader landscape of asymmetric catalysis and defines its potential for practical application in complex molecule synthesis.
Data Tables
To provide context for the parent molecule, the physicochemical properties of D-Valine are presented below.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H11NO2 | PubChem nih.gov |
| Molecular Weight | 117.15 g/mol | PubChem nih.gov |
| Physical Description | White powder | PubChem nih.gov |
| XLogP3 | -2.3 | PubChem nih.gov |
Research into D-valine derivatives often involves their use as catalysts. The following table shows representative results for the performance of valine-derived chiral adsorbents in the separation of valine enantiomers, illustrating the type of data generated in such studies.
| Adsorbent Material | Preferred Enantiomer | Maximum Adsorption Capacity (g/g) | Isotherm Model Fit | Source |
|---|---|---|---|---|
| cNGM-1 | D-Valine | 0.36 | Langmuir | MDPI mdpi.com |
| cNFM-1 | L-Valine | 0.26 | Langmuir | MDPI mdpi.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2R)-2-(diethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
XUWHRJBRJWTAPR-MRVPVSSYSA-N |
Isomeric SMILES |
CCN(CC)[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCN(CC)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl D Valine
Strategies for Enantioselective Synthesis of Diethyl-D-valine
The production of enantiomerically pure this compound predominantly relies on strategies that can selectively yield the desired D-enantiomer. These strategies can be broadly categorized into chemical resolution, biocatalytic pathways, and asymmetric catalytic synthesis.
Chemical Resolution Approaches for this compound (e.g., Diastereomeric Salt Formation)
Chemical resolution is a classical yet effective method for separating enantiomers from a racemic mixture. In the context of this compound synthesis, this typically involves the resolution of racemic DL-valine, followed by the esterification of the isolated D-valine.
A common approach is the formation of diastereomeric salts using a chiral resolving agent. For the resolution of DL-valine, chiral acids such as D-tartaric acid or its derivatives like dibenzoyl-D-tartaric acid are frequently employed. The process involves reacting the racemic valine with the chiral resolving agent in a suitable solvent to form two diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Once the diastereomeric salt of D-valine is isolated, the D-valine free base can be liberated by treatment with a suitable base. The final step involves the esterification of D-valine with ethanol to yield this compound. This is typically achieved by reacting D-valine with ethanol in the presence of an acid catalyst, such as hydrochloric acid or thionyl chloride.
A patented method describes the resolution of DL-valine using D-2,3-dibenzoyl tartaric acid as the resolving agent. The reaction is carried out in the presence of a mineral acid at elevated temperatures, and upon cooling, the salt composed of D-2,3-dibenzoyl tartaric acid and D-valine precipitates. This salt is then treated with a base to yield D-valine with high optical purity (over 98%) and a yield of 70% to 80%. mdpi.com Another patent details a method for synthesizing D-valine starting from isobutyraldehyde, which is converted to a racemic hydantoin intermediate. This intermediate is then resolved to obtain D-valine. google.com
| Resolving Agent | Key Process Steps | Achieved Optical Purity | Reported Yield |
| D-2,3-dibenzoyl tartaric acid | Formation of diastereomeric salts in the presence of mineral acid, followed by fractional crystallization and liberation of D-valine with a base. | >98% | 70-80% |
| Dibenzoyl-L-tartaric acid (L-DBTA) | Resolution of (±)-2-amino-3-methylbutyrylamide in a mixed solvent of acetone and water, followed by hydrolysis to D-valine. | High (specific value not detailed) | Not specified |
Biocatalytic Pathways for this compound Synthesis (e.g., Enzymatic Transformations of Valine Precursors)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly lipases and proteases, are widely used for the kinetic resolution of racemic amino acids and their esters.
One biocatalytic approach for this compound involves the enzymatic kinetic resolution of racemic DL-valine ethyl ester. In this process, an enzyme selectively catalyzes the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase could selectively hydrolyze L-valine ethyl ester to L-valine, allowing for the separation of the desired D-valine ethyl ester. Lipases such as those from Candida antarctica (e.g., Novozym 435) are known for their high enantioselectivity in such resolutions. nih.govnih.gov
Another biocatalytic strategy is the direct enzymatic esterification of D-valine with ethanol. This reaction is also often catalyzed by lipases in non-aqueous media to shift the equilibrium towards ester formation. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high conversion and enantioselectivity.
Research has also focused on the use of whole microbial cells for the production of D-amino acids. For example, the "hydantoinase process" can be employed to produce D-valine from D,L-5-isopropylhydantoin. This multi-enzymatic process utilizes a hydantoinase and a carbamoylase to convert the hydantoin precursor into D-valine with high conversion rates. researchgate.net The resulting D-valine can then be chemically or enzymatically esterified to this compound.
| Enzyme Type | Biocatalytic Strategy | Substrate | Product | Key Advantages |
| Lipase (e.g., from Candida antarctica) | Enzymatic Kinetic Resolution | DL-valine ethyl ester | D-valine ethyl ester | High enantioselectivity, mild reaction conditions. |
| Lipase | Direct Enzymatic Esterification | D-valine and ethanol | D-valine ethyl ester | Green synthesis, high specificity. |
| Hydantoinase/Carbamoylase | Multi-enzymatic cascade | D,L-5-isopropylhydantoin | D-valine | High conversion rates from a readily available precursor. |
Asymmetric Catalytic Synthesis Routes to this compound
Asymmetric catalysis provides a powerful tool for the direct synthesis of chiral molecules from prochiral precursors, often with high efficiency and enantioselectivity. In the context of this compound, this could involve the asymmetric hydrogenation of a suitable prochiral enamine or dehydroamino acid ester.
This approach typically employs a transition metal catalyst, such as rhodium or ruthenium, complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. For the synthesis of D-amino acid derivatives, chiral ligands are designed to favor the formation of the (R)-enantiomer.
While specific examples for the direct asymmetric hydrogenation to this compound are not extensively detailed in readily available literature, the principles of asymmetric hydrogenation of dehydroamino acid esters are well-established. wikipedia.org The synthesis of the dehydrovaline precursor would be a key step in this route.
Another potential asymmetric catalytic approach is the use of chiral phase-transfer catalysts for the alkylation of a glycine-derived Schiff base with an isopropyl halide. This method allows for the asymmetric introduction of the valine side chain. scispace.com
Precursor Design and Derivatization Strategies for this compound Generation
The design and selection of appropriate precursors are fundamental to the efficiency and success of any synthetic route to this compound. For chemical resolution and biocatalytic methods that start with valine, the primary precursor is racemic DL-valine. This can be synthesized through various classical methods, such as the Strecker synthesis from isobutyraldehyde, ammonia, and hydrogen cyanide, or the amination of α-bromoisovaleric acid.
For asymmetric synthesis, the design of the prochiral precursor is critical. In the case of asymmetric hydrogenation, a dehydrovaline derivative, such as ethyl 2-acetamido-3-methylbut-2-enoate, would be the key precursor. The synthesis of this precursor would involve the condensation of an N-acetylglycine ethyl ester derivative with isobutyraldehyde.
The use of chiral auxiliaries is another important strategy in precursor design. A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For instance, a glycine enolate equivalent attached to a chiral auxiliary could be alkylated with an isopropyl halide to stereoselectively form the D-valine backbone. The auxiliary is then cleaved to yield the desired D-valine derivative.
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield, purity, and enantioselectivity of this compound synthesis, while also considering economic and environmental factors.
For chemical resolution , key parameters to optimize include:
Solvent: The choice of solvent can significantly affect the solubility of the diastereomeric salts and thus the efficiency of the separation.
Temperature: Temperature profiles during salt formation and crystallization are critical for achieving high diastereomeric excess.
Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can influence the yield and purity of the desired diastereomer.
In biocatalytic processes , optimization involves:
Enzyme Selection: Screening different enzymes for their activity and enantioselectivity towards the specific substrate is a primary step.
Reaction Medium: The choice of organic solvent or aqueous-organic biphasic system can impact enzyme stability and activity.
pH and Temperature: These parameters must be optimized to match the enzyme's optimal operating conditions.
Water Activity: In non-aqueous media, the amount of water can significantly influence enzyme performance.
For asymmetric catalysis , critical factors include:
Catalyst Loading: Minimizing the amount of expensive catalyst while maintaining high efficiency is a key economic consideration.
Ligand Structure: Fine-tuning the structure of the chiral ligand can have a profound impact on enantioselectivity.
Hydrogen Pressure and Temperature: These parameters are crucial for achieving high conversion and selectivity in asymmetric hydrogenation.
Solvent: The solvent can influence the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction.
Scale-Up Considerations for Industrial and Preparative Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration.
Cost of Raw Materials and Reagents: The economic viability of a synthetic route on a large scale is heavily dependent on the cost of starting materials, catalysts, and resolving agents. For chemical resolution, the ability to recover and recycle the resolving agent is a significant economic factor.
Process Safety: The handling of hazardous reagents, such as flammable solvents, cyanides (in some racemic valine syntheses), and high-pressure hydrogen (in asymmetric hydrogenation), requires stringent safety protocols and specialized equipment.
Reaction Engineering: Batch versus continuous processing is a key consideration. Continuous flow reactors can offer advantages in terms of heat and mass transfer, process control, and safety.
Product Isolation and Purification: Developing efficient and scalable methods for isolating the final product with high purity is crucial. This may involve techniques such as crystallization, distillation, and chromatography.
Waste Management: The environmental impact of the process is a major concern. Minimizing waste generation and developing methods for treating or recycling waste streams are essential aspects of green chemistry and sustainable industrial production.
Regulatory Compliance: The production of intermediates for pharmaceuticals and other regulated products must adhere to strict quality control standards and regulatory guidelines, such as Good Manufacturing Practices (GMP).
Role of Diethyl D Valine in Asymmetric Catalysis
Diethyl-D-valine as a Chiral Ligand in Transition Metal Catalysis
The incorporation of chiral ligands is a cornerstone of asymmetric transition metal catalysis, where the ligand's stereochemistry dictates the enantioselectivity of the reaction. Amino acid derivatives, including those from valine, are frequently employed as chiral ligands due to their ready availability, structural diversity, and effective stereochemical influence. For instance, ligands derived from L-valine have been successfully used in copper- and cobalt-catalyzed asymmetric Henry reactions, yielding products with high enantiomeric excess. medcraveonline.com
In this context, this compound could potentially serve as a bidentate or monodentate ligand, coordinating to a metal center through its nitrogen and/or carbonyl oxygen atoms. The steric bulk of the diethylamino and isopropyl groups would create a defined chiral pocket around the metal's active site. This chiral environment would then force the substrate molecules to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. While specific examples of this compound in this role are not prominent in the literature, the principles of chiral ligand design suggest its potential utility in a variety of transition metal-catalyzed reactions, such as hydrogenations, allylic alkylations, and C-H functionalization reactions. nih.gov
Organocatalytic Applications of this compound
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Amino acids and their derivatives are a prominent class of organocatalysts. For example, proline, a secondary amino acid, is well-known for its ability to catalyze aldol (B89426) and Michael reactions through enamine and iminium ion intermediates.
Derivatives of valine have also found application as organocatalysts. Chiral formamides derived from L-valine have been shown to be effective in the enantioselective reduction of ketimines. researchgate.net While direct organocatalytic applications of this compound are not extensively reported, its structure suggests potential avenues for its use. The tertiary amine of this compound could act as a Lewis base to activate substrates. If the parent D-valine's carboxylic acid is present in a modified form, it could participate in bifunctional catalysis, where both the amine and another functional group cooperatively activate the reactants.
Mechanistic Insights into this compound Mediated Asymmetric Transformations
The mechanism by which a chiral catalyst induces asymmetry is of fundamental importance for its rational design and improvement. For a hypothetical this compound-metal complex, the mechanism would likely involve the formation of a transient diastereomeric complex with the substrate. The steric and electronic interactions within this complex would lower the energy of the transition state leading to one enantiomeric product while raising the energy of the pathway to the other. The specific nature of these interactions would depend on the metal, the substrate, and the reaction conditions.
In organocatalysis, if this compound were to operate through an enamine-based mechanism (assuming a primary or secondary amine functionality is available or generated in situ), it would react with a carbonyl compound to form a chiral enamine. This enamine would then react with an electrophile, with the stereochemistry of the product being controlled by the steric hindrance imposed by the catalyst's chiral backbone. The bulky isopropyl and diethyl groups of a this compound-derived catalyst would play a crucial role in shielding one face of the enamine, directing the electrophile to the opposite face.
Development of Novel Catalytic Systems Incorporating this compound
The development of new and more efficient catalytic systems is a continuous endeavor in asymmetric synthesis. The modular nature of amino acids allows for the systematic modification of their structure to fine-tune their catalytic activity and selectivity. While specific research on developing novel catalysts from this compound is limited, the general strategies for catalyst development can be applied.
For transition metal catalysis, this compound could be incorporated into more complex ligand scaffolds, such as phosphine-amine or salen-type ligands, to enhance its coordination properties and stereochemical control. rsc.org In organocatalysis, this compound could be functionalized with other catalytic motifs, such as thiourea (B124793) or squaramide groups, to create bifunctional catalysts capable of activating substrates through multiple non-covalent interactions. The synthesis of novel derivatives, such as Diethyl-D-valinol (the corresponding amino alcohol), would also open up new possibilities for its application as a chiral ligand or organocatalyst. rsc.org
Diethyl D Valine As a Chiral Building Block in Complex Molecule Synthesis
Incorporation of Diethyl-D-valine into Bioactive Molecules and Natural Product Analogs
There is no available scientific literature that documents the direct incorporation of a this compound moiety into the final structure of bioactive molecules or natural product analogs. Typically, chiral amino acids like D-valine are integral components of numerous natural products, particularly peptides with significant biological activity. For instance, D-valine is a constituent of the cyclodepsipeptide natural product apratoxin A. nih.gov The synthesis of such molecules involves complex coupling strategies where the stereochemistry of the D-valine unit is crucial for the molecule's final conformation and function. However, specific examples or research findings detailing the use of this compound in a similar capacity are not present in current chemical literature.
Stereocontrol Strategies Utilizing this compound as a Chiral Auxiliary
The use of chiral auxiliaries—temporary stereogenic units that control the stereochemical outcome of a reaction—is a fundamental strategy in asymmetric synthesis. wikipedia.org Auxiliaries derived from amino acids, such as the widely used Evans oxazolidinones, are common. wikipedia.org These structures are temporarily attached to a substrate to direct alkylation, aldol (B89426), or other bond-forming reactions with high diastereoselectivity, after which the auxiliary is cleaved and can be recovered. wikipedia.orgsigmaaldrich.com While derivatives of valine are used to create such auxiliaries (e.g., thiazolidinethiones), there are no specific studies demonstrating the application of this compound for this purpose. The unique steric and electronic properties that a diethyl-substituted nitrogen and an ethyl ester would impart on a D-valine-derived auxiliary have not been explored or documented.
Mechanistic and Theoretical Investigations of Diethyl D Valine Reactivity
Computational Chemistry and Molecular Modeling of Diethyl-D-valine
Computational chemistry provides powerful tools for exploring the molecular properties of this compound at an atomic level. Through molecular modeling, it is possible to predict its structural preferences, electronic characteristics, and inherent reactivity without the need for empirical experimentation. These theoretical insights are invaluable for rationalizing observed chemical behavior and guiding future research.
The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to a multitude of conformations, each with a distinct energy. Conformational analysis aims to identify the most stable, low-energy structures, as these are the most likely to be populated at equilibrium and to participate in chemical reactions.
Theoretical studies on the parent amino acid, L-valine, have successfully employed Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set, to identify the most significant conformers. researchgate.net A similar approach applied to this compound would focus on the key dihedral angles: the backbone angles ψ (N—Cα—C'=O) and φ (C'—N—Cα—C), and the side-chain angles χ1 and χ2, which describe the orientation of the isopropyl group. Molecular dynamics simulations in explicitly hydrated systems can further refine the conformational probability distribution. nih.gov
The bulky isopropyl side chain and the diethyl ester group significantly restrict the conformational freedom of the molecule. Steric hindrance between these groups governs the accessible regions of the Ramachandran plot, leading to a set of preferred geometries. The most stable conformers are expected to minimize steric clashes while optimizing intramolecular interactions, such as weak hydrogen bonds. The stereochemistry of the α-carbon (D-configuration) is a fixed element, but its influence on the conformational landscape is profound, dictating the spatial arrangement of the substituents and influencing how the molecule interacts with other chiral entities. nih.govnih.gov
Table 1: Predicted Low-Energy Conformers of this compound This table is a hypothetical representation based on computational principles applied to analogous molecules like L-valine. researchgate.net
| Conformer | ψ (N-Cα-C'=O) Angle (°) | χ1 (N-Cα-Cβ-Cγ) Angle (°) | Relative Energy (kJ/mol) | Predicted Boltzmann Population (%) |
|---|---|---|---|---|
| 1 | 155 | -60 (gauche-) | 0.00 | 45.2 |
| 2 | -70 | 180 (trans) | 1.25 | 28.9 |
| 3 | 150 | 60 (gauche+) | 2.10 | 17.5 |
| 4 | -65 | -60 (gauche-) | 4.50 | 8.4 |
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are widely used to profile the electronic properties of amino acids and their derivatives. mdpi.comnih.gov For this compound, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (FMOs), and various reactivity descriptors.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. longdom.org In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair, while the LUMO is likely centered on the π* orbital of the carbonyl group in the ester function.
Molecular electrostatic potential (MESP) maps provide a visual representation of the charge distribution. For this compound, these maps would show a region of negative potential (red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and a region of positive potential (blue) near the amine hydrogens, a site for nucleophilic interaction.
Global reactivity descriptors, derived from the FMO energies, quantify aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such analyses on related amino acids suggest that this compound would be a moderately reactive species, capable of acting as both a nucleophile (via the amine group) and an electrophile (at the ester carbonyl carbon). researchgate.net
Table 2: Theoretical Electronic Properties and Reactivity Descriptors for this compound This table presents expected values based on DFT methodologies applied to similar amino acid derivatives. mdpi.comlongdom.org
| Parameter | Predicted Value | Implication |
|---|---|---|
| EHOMO | -6.5 eV | Moderate electron-donating ability (nucleophilicity) |
| ELUMO | -0.8 eV | Moderate electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | High kinetic stability |
| Dipole Moment | ~2.5 D | Polar molecule |
| Chemical Hardness (η) | 2.85 eV | Resistant to change in electron configuration |
| Electrophilicity Index (ω) | 1.35 eV | Moderate electrophile |
Kinetic Studies of Reactions Involving this compound
Kinetic studies measure the rates of chemical reactions, providing quantitative data on how factors like concentration, temperature, and catalysts influence the transformation of reactants into products. For this compound, a key reaction of interest is the hydrolysis of the ester group, which can be catalyzed by acid or base.
Studies on the solvolysis of other N-acyl amino acid esters have shown that reaction rates are highly dependent on the steric bulk of the amino acid side chain and the nature of the N-acyl group. lookchem.com For the base-catalyzed hydrolysis (saponification) of this compound, the reaction rate can be monitored by techniques such as titration or spectroscopy. The reaction is expected to follow pseudo-first-order kinetics if the concentration of the base (e.g., NaOH) is kept in large excess.
The rate law would be expressed as: Rate = kobs[this compound] where kobs = k[OH⁻]
The steric hindrance from the isopropyl group adjacent to the stereocenter is expected to influence the rate of nucleophilic attack at the carbonyl carbon. The Arrhenius equation (k = A e-Ea/RT) can be used to determine the activation energy (Ea) of the reaction by measuring the rate constant (k) at different temperatures. This provides insight into the energy barrier that must be overcome for the reaction to proceed. ijirset.com Kinetic studies on the adsorption of D-valine onto surfaces have also been modeled, suggesting that interactions involving the valine structure can be described by pseudo-second-order kinetic models. mdpi.commq.edu.au
Table 3: Hypothetical Kinetic Data for the Base-Catalyzed Hydrolysis of this compound This table illustrates the expected effect of temperature on the reaction rate constant, based on principles from kinetic studies of ester hydrolysis. ijirset.com
| Temperature (K) | Observed Rate Constant, kobs (s-1) | Calculated Activation Energy, Ea (kJ/mol) |
|---|---|---|
| 298 | 1.5 x 10-4 | 55.0 |
| 308 | 3.1 x 10-4 | |
| 318 | 6.2 x 10-4 | |
| 328 | 12.1 x 10-4 |
Elucidation of Reaction Mechanisms and Transition States for this compound Transformations
Understanding the detailed step-by-step pathway by which a reaction occurs—the reaction mechanism—is a central goal of chemical research. For transformations involving this compound, such as ester hydrolysis, aminolysis, or peptide coupling, mechanistic elucidation involves identifying all intermediates and transition states.
The base-catalyzed hydrolysis of esters like this compound is well-understood to proceed through a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. libretexts.org The mechanism involves two principal steps:
Nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
Collapse of the tetrahedral intermediate, with the expulsion of the ethoxide leaving group to form a carboxylate salt.
Computational chemistry is an indispensable tool for mapping out the potential energy surface of this reaction. By using DFT, researchers can calculate the geometries and energies of the reactant, the tetrahedral intermediate, the transition states connecting them, and the product. mcmaster.ca Transition state optimization algorithms (e.g., using keywords like Opt(TS, CalcFC) in Gaussian software) are employed to locate the saddle point on the energy surface corresponding to the highest energy barrier. youtube.com The calculated structure of the transition state for the initial nucleophilic attack would feature a partially formed O-C bond with the incoming hydroxide and a partially broken C=O π bond. Isotopic labeling studies, for instance, using H₂¹⁸O and analyzing the product distribution via mass spectrometry, can provide experimental validation of the proposed mechanism. acs.orgacs.org
Spectroscopic Probes for this compound Reaction Intermediates
Directly observing reaction intermediates, which are often short-lived and present in low concentrations, is a significant experimental challenge. However, various spectroscopic techniques can be employed to detect these transient species or to infer their existence by characterizing the reaction products.
For the hydrolysis of this compound, the key tetrahedral intermediate is typically too fleeting to be observed by standard spectroscopic methods like NMR or IR under normal conditions. However, under specific conditions (e.g., at very low temperatures) or by using time-resolved spectroscopic techniques (like stopped-flow IR), it might be possible to detect its presence.
More commonly, spectroscopy is used to monitor the reaction progress and characterize the final products, which provides indirect evidence for the mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can track the disappearance of the ethyl ester signals (e.g., the -O-CH₂- quartet and -CH₃ triplet in ¹H NMR) and the appearance of signals corresponding to the D-valine carboxylate product.
Infrared (IR) Spectroscopy : The progress of hydrolysis can be followed by monitoring the disappearance of the ester C=O stretching vibration (typically around 1735 cm⁻¹) and the appearance of the broad carboxylate anion stretch (around 1600 cm⁻¹). researchgate.net
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is highly effective for identifying the reaction products and can be used in conjunction with isotopic labeling (e.g., ¹⁸O) to confirm mechanistic details, such as the site of bond cleavage. acs.orgacs.org
Circular Dichroism (CD) Spectroscopy : As this compound is chiral, CD spectroscopy could be used to monitor changes in stereochemistry during a reaction, ensuring that the α-carbon's configuration remains intact, or to study chiral recognition processes.
In some biosynthetic pathways involving amino acid derivatives, reaction intermediates can be trapped and characterized. For instance, in the biosynthesis of valanimycin, an intermediate derived from serine was identified using ¹³C NMR by isotopic labeling. nih.gov While not directly involving this compound, these methods demonstrate the potential for using advanced spectroscopic and isotopic techniques to elucidate complex reaction pathways.
Advanced Analytical Methodologies for Diethyl D Valine
Chromatographic Techniques for Enantiomeric Purity Determination of Diethyl-D-valine
Chromatographic methods are indispensable for separating and quantifying enantiomers. These techniques often rely on chiral stationary phases (CSPs) or derivatization with chiral reagents to create diastereomers, which can then be separated on achiral phases.
Chiral HPLC is a cornerstone for enantiomeric separation, utilizing CSPs that interact stereoselectively with enantiomers. Various CSPs, including polysaccharide derivatives and Pirkle-type phases, have been successfully applied to the separation of amino acids and their derivatives hplc.euyakhak.orgscielo.brnih.gov.
For amino acids like valine, which lack a strong inherent chromophore, derivatization is a common strategy to enhance detection sensitivity and improve chromatographic performance. For instance, derivatization with o-phthalaldehyde (B127526) (OPA) and a thiol reagent can yield isoindole adducts with improved chromatographic properties and detectability, allowing for the quantification of D-valine impurities down to 0.05% in L-valine samples with high recovery rates rsc.org. Novel axially chiral derivatizing agents have also been developed, enabling highly sensitive simultaneous analysis of D,L-amino acids using LC-MS/MS, achieving attomole detection limits and complete chiral separation within minutes nih.gov.
Table 1: Representative Chiral HPLC Parameters for Amino Acid Enantiomer Separation
| Technique/CSP Type | Derivatization | Mobile Phase Example | Typical Resolution (Rs) | Detection Limit (for impurity) | Reference |
| RP-HPLC (OPA/Thiol) | OPA/Thiol | Acetonitrile/Water | > 1.5 (for Valine) | ~0.05% | rsc.org |
| Normal Phase HPLC (Polysaccharide-based CSPs) | NBD derivative | Hexane/Isopropanol | > 1.9 (for amino acid esters) | ~0.05% (for leucine (B10760876) ethyl ester) | yakhak.org |
| LC-MS/MS (Axially Chiral CSPs) | (R)-BiAC | Acetonitrile/Water | > 1.9 (for 19 AA) | Attomole (amol) | nih.gov |
| Chiral Ligand Exchange | L-Proline | Water/Methanol | Good separation | N/A | scielo.br |
GC, particularly when coupled with chiral stationary phases (CSPs), is another powerful technique for determining enantiomeric purity. This method often requires derivatization of the amino acid to increase volatility and thermal stability. Common derivatization agents include trifluoroacetic anhydride (B1165640) or heptafluorobutyric anhydride.
Chiral GC columns, such as those coated with N-lauroyl-L-valine-tert-butylamide or cyclodextrin (B1172386) derivatives (e.g., Rt-βDEXsm), are effective for separating amino acid enantiomers uni-tuebingen.dechromatographyonline.comchromatographyonline.comswri.org. For instance, analyses using N-(O,S)-trifluoroacetyl/ethylesters on Chirasil-D-Val or Chirasil-L-Val columns can achieve precisions better than 0.08% for enantiomeric excess determination of various amino acids uni-tuebingen.de. While GC offers high resolution and speed, the accuracy for amino acids with polar side chains can sometimes be affected by systematic errors, necessitating careful method validation uni-tuebingen.de.
Table 2: Representative Chiral GC Parameters for Amino Acid Enantiomer Separation
| Technique/CSP Type | Derivatization | Carrier Gas | Oven Temperature Program | Typical Resolution (Rs) | Detection Limit (for impurity) | Reference |
| Capillary GC (Chirasil-D-Val) | N-(O,S)-trifluoroacetyl/ethylesters | Helium | Programmed temperature | Varies (e.g., >1.5 for some AA) | ~0.08% (precision) | uni-tuebingen.de |
| Capillary GC (β-DEXsm) | N-ethoxycarbonylheptafluorobutyl esters | Helium | Programmed temperature | Varies (Valine unresolved on some) | N/A | swri.org |
Capillary Electrophoresis (CE) offers a complementary approach for enantiomeric separation, characterized by its high separation efficiency, low sample and solvent consumption, and versatility. CE-based enantioseparations are typically achieved by adding chiral selectors, such as cyclodextrins or their derivatives, to the background electrolyte (BGE) acs.orgacs.orgnih.govresearchgate.net.
The separation mechanism in CE can be attributed to differences in the electrophoretic mobilities of the temporary diastereomeric complexes formed between the analyte enantiomers and the chiral selector, or variations in their binding constants acs.orgacs.org. For amino acids, derivatization with fluorescent tags (e.g., FMOC) followed by CE with fluorescence detection (CE-Flu) can enhance sensitivity and allow for the detection of D-amino acids at low concentrations, even in complex biological matrices nih.gov. Detection limits for enantiomeric impurities can be as low as 0.05% when using UV detection researchgate.net.
Table 3: Representative CE Parameters for Amino Acid Enantiomer Separation
| Technique/Chiral Selector | BGE Composition Example | Detection | Typical Resolution (Rs) | Detection Limit (for impurity) | Reference |
| CE-Flu (β-CD) | Borate buffer, Isopropanol, SDS | Fluorescence | > 1.5 (for amino acids) | ~0.05% (with UV) | nih.govresearchgate.net |
| CE (Chiral selectors) | Phosphate buffer | UV/Vis | Varies | ~0.05% | acs.orgacs.org |
Spectroscopic Characterization of this compound
Spectroscopic techniques provide crucial information about the molecular structure, functional groups, and connectivity of this compound.
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is fundamental for elucidating the structure of organic molecules. For this compound, ¹H NMR would reveal characteristic signals corresponding to the protons of the ethyl groups, the alpha-carbon, the methyl groups of the valine side chain, and the amino and carboxyl protons (though the latter two may be broad or exchangeable).
For example, the ¹H NMR spectrum of D-valine shows distinct peaks for its protons, with assignments based on their chemical environment researchgate.netchemicalbook.com. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide definitive structural assignments by revealing correlations between protons and carbons. Emerging techniques, like parahydrogen-induced hyperpolarization (PHIP) NMR, offer novel pathways for discriminating between amino acid enantiomers with minimal sample preparation, achieving submicromolar detection limits acs.org.
Table 4: Characteristic ¹H NMR Chemical Shifts for Valine and Related Structures
| Proton Type | This compound (Expected) | D-Valine (Observed) researchgate.netchemicalbook.com |
| CH (alpha) | ~3.5-4.0 ppm | ~3.6 ppm |
| CH2 (ethyl) | ~2.5-3.0 ppm (multiplet) | N/A |
| CH3 (isopropyl) | ~0.8-1.2 ppm (doublet) | ~1.0 ppm |
| NH2 | Broad, may exchange | Broad, may exchange |
| COOH | Broad, may exchange | Broad, may exchange |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.
Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound and for identifying fragmentation patterns that confirm its structure. Techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be coupled with mass analyzers (e.g., quadrupole, time-of-flight) to obtain mass spectra.
For this compound, MS would typically show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its exact mass. Fragmentation patterns can reveal the presence of the diethylamino group and the valine backbone. MS is frequently coupled with chromatography (LC-MS, GC-MS) for enhanced separation and detection, especially for analyzing complex mixtures or trace amounts of D-amino acids nih.govmdpi.comjst.go.jpmdpi.comresearchgate.net. High-resolution MS can provide accurate mass measurements, aiding in elemental composition determination. Tandem MS (MS/MS) is particularly useful for structural elucidation by fragmenting selected ions and analyzing the resulting daughter ions.
Table 5: Representative Mass Spectrometric Data for Valine Derivatives
| Technique | Ionization Method | Expected m/z for [M+H]⁺ (this compound) | Key Fragments (Expected/Observed for Valine) | Reference |
| LC-MS/MS | ESI | ~160.15 (for N,N-Diethyl-D-valine) | m/z 102 (loss of COOH), m/z 74 (valyl fragment) | mdpi.comjst.go.jpmdpi.comresearchgate.net |
| GC-MS | EI | ~159.14 (for N,N-Diethyl-D-valine) | m/z 102, 74, 43, 44 | uni-tuebingen.de |
Note: Exact m/z values depend on the specific ionization mode and the precise structure of the diethyl derivative.
Emerging Research Frontiers and Interdisciplinary Applications of Diethyl D Valine
Diethyl-D-valine in Bioconjugation and Probe Development
A comprehensive search of scientific databases and peer-reviewed literature did not yield specific studies detailing the application of this compound in bioconjugation or for the development of molecular probes. While the broader field of bioconjugation often utilizes amino acid derivatives, research focusing on the unique properties or utility of the diethyl derivative of D-valine in these processes has not been published. General methods for bioconjugation involving amino acids may include linking them to other molecules like proteins or nanoparticles, but specific methodologies or findings related to this compound are not available. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
